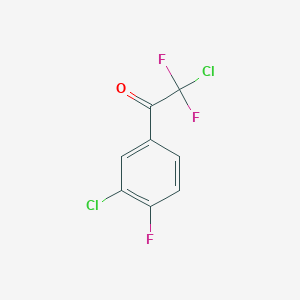

2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone

Description

Chemical Structure: The compound 2-chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone (Molecular Formula: C₈H₄Cl₂F₃O; Molecular Weight: 247.03) features a phenyl ring substituted with chlorine (3-position) and fluorine (4-position), coupled with a difluorinated and chlorinated ethanone group (2-chloro-2,2-difluoroethanone). This structure enhances electrophilicity, making it a reactive intermediate in organic synthesis .

Properties

IUPAC Name |

2-chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-5-3-4(1-2-6(5)11)7(14)8(10,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNJXBQNIJZBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Grignard Reagent Formation : 3-Chloro-4-fluorophenylmagnesium bromide is prepared by reacting 3-chloro-4-fluorobromobenzene with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions.

-

Acylation with Chlorodifluoroacetyl Chloride : The Grignard reagent is slowly added to a solution of chlorodifluoroacetyl chloride in THF at −78°C. The reaction proceeds via nucleophilic attack on the acyl chloride, forming the desired ketone after aqueous workup.

Key Parameters :

-

Temperature control (−78°C to 0°C) minimizes side reactions such as over-addition.

-

Stoichiometric excess of the Grignard reagent (1.2–1.5 equiv) ensures complete conversion.

-

Purification via silica gel chromatography or recrystallization yields the product in >85% purity.

Example Protocol :

Friedel-Crafts Acylation with Lewis Acid Catalysts

While traditional Friedel-Crafts acylation is less effective for electron-deficient arenes, modified conditions using strong Lewis acids (e.g., AlCl3 or FeCl3) can facilitate the reaction. This approach has been utilized for synthesizing 1-(2-chloro-4-methoxyphenyl)-2,2-difluoroethanone, albeit with lower yields compared to Grignard methods.

Transition Metal-Catalyzed Cross-Coupling

Recent advances in late-stage difluoromethylation, as reviewed by Gouverneur et al., highlight the potential of palladium-catalyzed cross-coupling to introduce CF2 groups. For the target compound, a Suzuki-Miyaura coupling between a 3-chloro-4-fluorophenylboronic acid and a chlorodifluoroacetyl precursor could be explored.

Proposed Coupling Strategy

-

Boronic Acid Preparation : 3-Chloro-4-fluorophenylboronic acid is synthesized via Miyaura borylation of the corresponding bromide.

-

Cross-Coupling : React the boronic acid with a chlorodifluoroacetyl electrophile (e.g., chlorodifluoroacetyl iodide) in the presence of Pd(PPh3)4 and a base (K2CO3).

Challenges :

-

Limited availability of stable chlorodifluoroacetyl coupling partners.

-

Competing protodehalogenation or homocoupling side reactions.

Halogen Exchange Reactions

Halogen-exchange methodologies, though less common, offer a route to introduce fluorine atoms selectively. For instance, 2-chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone could be derived from a trichloro precursor via fluorination with KF or AgF2.

Example Reaction :

Optimization Considerations :

-

Use of polar aprotic solvents (e.g., DMF) enhances fluoride nucleophilicity.

-

Elevated temperatures (80–100°C) accelerate substitution but risk decomposition.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Acylation | 75–85 | >90 | High | Moderate |

| Friedel-Crafts | 30–50 | 70–85 | Low | Low |

| Cross-Coupling | 40–60 | 80–90 | Moderate | High |

| Halogen Exchange | 20–35 | 60–75 | Low | Moderate |

Key Findings :

-

Grignard acylation remains the most reliable method for industrial-scale synthesis, balancing yield and practicality.

-

Transition metal-catalyzed approaches, while innovative, require further optimization to address cost and reagent stability.

Industrial-Scale Production Considerations

For large-scale manufacturing, the Grignard method is preferred due to its reproducibility and compatibility with continuous-flow reactors. Critical steps include:

-

Catalyst Recycling : Recovery of THF and Mg salts reduces waste.

-

Safety Protocols : Strict temperature control prevents exothermic runaway reactions during Grignard formation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents (e.g., tetrahydrofuran) are typical reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

Nucleophilic substitution: Substituted ethanones with various functional groups.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential intermediate in the synthesis of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro groups enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Molecular Properties

The table below compares the target compound with key analogues, highlighting differences in substituents, molecular weight, and physical/chemical properties:

Biological Activity

2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone

- Molecular Formula : C10H7Cl2F3O

- Molecular Weight : 267.07 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone exhibit notable anticancer properties. For instance, derivatives with fluorinated phenyl groups have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Fluorinated Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.0 | Apoptosis induction |

| Compound B | HeLa | 20.5 | Cell cycle arrest |

| 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone | A549 | TBD | TBD |

Antimicrobial Activity

Fluorinated compounds are known for their antimicrobial properties. Preliminary studies suggest that the presence of chlorine and fluorine atoms enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone can be influenced by various substituents on the aromatic ring. The presence of electron-withdrawing groups such as chlorine and fluorine has been shown to increase potency in certain assays.

Table 2: SAR Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increases potency |

| Electron-donating | Decreases potency |

| Position on ring | Varies by compound |

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of several fluorinated ketones, including derivatives of 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone. The results indicated significant growth inhibition in breast and lung cancer cell lines, leading to further exploration in vivo.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, suggesting potential applications in treating bacterial infections.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone?

The compound can be synthesized via Friedel-Crafts acylation , where a fluorobenzene derivative reacts with a chlorinated/fluorinated acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent halogenation steps may introduce additional chlorine/fluorine substituents. For example, derivatives with similar substitution patterns (e.g., 1-(3',5'-dichloro-4'-fluorophenyl) analogs) are synthesized via sequential chlorination and fluorination after initial acylation . Purification typically involves recrystallization or column chromatography, with monitoring by TLC or HPLC.

Q. How is this compound characterized using spectroscopic techniques?

- NMR Spectroscopy : and NMR identify aromatic protons and fluorine environments. The electron-withdrawing substituents (Cl, F) deshield adjacent protons, causing distinct splitting patterns.

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and isotopic patterns from chlorine/fluorine.

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm) and C-Cl/C-F bonds (~700–500 cm) are key .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile electrophilic building block for synthesizing heterocycles (e.g., triazoles, isoxazoles) via nucleophilic substitution or cycloaddition reactions. Its ketone group can undergo condensation to form Schiff bases or α,β-unsaturated carbonyl intermediates, useful in drug discovery .

Q. How is the purity of this compound assessed during synthesis?

Purity is evaluated via melting point analysis , HPLC (using C18 columns with acetonitrile/water mobile phases), and elemental analysis (C, H, N, Cl, F). Residual solvents are quantified using GC-MS .

Q. What safety precautions are critical when handling this compound?

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity from chloro/fluoro groups.

- Avoid exposure to moisture to prevent hydrolysis.

- Store in airtight containers under inert gas (e.g., N₂) to minimize degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize reaction pathways for synthesizing this compound?

DFT calculations (e.g., B3LYP/6-31G*) model reaction intermediates and transition states. For example, exact-exchange functionals improve accuracy in predicting activation energies for Friedel-Crafts acylation and halogenation steps. Thermochemical data (e.g., Gibbs free energy) guide solvent selection and temperature optimization .

Q. What challenges arise in determining its crystal structure, and how are they addressed?

Q. How do substituent positions influence its reactivity in nucleophilic substitutions?

The 3-chloro-4-fluorophenyl group directs electrophilic attack to the para position relative to fluorine. Steric and electronic effects from the 2,2-difluoroethanone moiety enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic additions (e.g., Grignard reagents). Kinetic studies via NMR track reaction progress .

Q. What strategies enable enantioselective synthesis of its chiral derivatives?

- Asymmetric Catalysis : Chiral ligands (e.g., BINOL) in Pd-catalyzed cross-couplings introduce stereocenters.

- Resolution : Diastereomeric salts with chiral acids (e.g., tartaric acid) separate enantiomers. Evidence from similar compounds (e.g., (S)-2-bromo-1-(3-chloro-4-fluorophenyl)ethanol) supports this approach .

Q. How is this compound utilized in designing bioactive analogs?

- Structure-Activity Relationship (SAR) : Modifications at the phenyl or ethanone group enhance binding to biological targets (e.g., kinase inhibitors).

- Pharmacokinetic Studies : Radiolabeled analogs (e.g., for PET imaging) track in vivo distribution. Derivatives like isocycloseram demonstrate insecticidal activity, guiding agrochemical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.